molecular formula C9H12BrNO2 B8431091 1-(6-Bromo-2-pyridinyl)-2-(ethyloxy)ethanol

1-(6-Bromo-2-pyridinyl)-2-(ethyloxy)ethanol

Cat. No. B8431091
M. Wt: 246.10 g/mol
InChI Key: USBUMGGZXYXULJ-UHFFFAOYSA-N
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Patent
US07338960B2

Procedure details

To a solution of n-butyllithium (1.6M in hexanes, 4.19 mL, 6.70 mmol) in anhydrous THF (4.0 mL) under nitrogen at −78° C. was added a solution of 2,6-dibromopyridine (1.59 g, 6.71 mmol) in anhydrous THF (9.5 mL) drop-wise over 1 h. The resulting dark green solution was stirred at −78° C. for 15 min and then treated with N-ethyl-2-(ethyloxy)-N-(phenylmethyl)acetamide (1.93 g, 8.70 mmol), washing in with anhydrous THF (1.0 mL). The resulting green solution was stirred at −78° C. for 15 min and was then treated with a solution of AcOH (0.42 mL) in MeOH (7.00 mL) to give a orange solution which was then treated with NaBH4 (0.38 g, 10.04 mmol). This mixture was removed from the cooling bath and allowed to warm to room temperature over 2 h. The mixture was then treated with saturated aqueous. NH4Cl (50 mL) and the products extracted with EtOAc (2×50 mL). The combined organic layer was then washed with brine (100 mL), dried (MgSO4) and the reduced in vacuo to give a yellow oil. Purification by SPE (silica, 20 g cartridge) eluting with cyclohexane:EtOAc (gradient 50:1 to 1:1) afforded the title compound as a white solid (612 mg).
Quantity
4.19 mL
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
9.5 mL
Type
solvent
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Name
Quantity
0.38 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Br:13])[N:8]=1.C(N(CC1C=CC=CC=1)[C:17](=[O:22])[CH2:18][O:19][CH2:20][CH3:21])C.[BH4-].[Na+]>C1COCC1>[Br:13][C:9]1[N:8]=[C:7]([CH:17]([OH:22])[CH2:18][O:19][CH2:20][CH3:21])[CH:12]=[CH:11][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.19 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.59 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
9.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.93 g
Type
reactant
Smiles
C(C)N(C(COCC)=O)CC1=CC=CC=C1
Step Three
Name
Quantity
0.38 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting dark green solution was stirred at −78° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing in with anhydrous THF (1.0 mL)
STIRRING
Type
STIRRING
Details
The resulting green solution was stirred at −78° C. for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
was then treated with a solution of AcOH (0.42 mL) in MeOH (7.00 mL)
CUSTOM
Type
CUSTOM
Details
to give a orange solution which
CUSTOM
Type
CUSTOM
Details
This mixture was removed from the cooling bath
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
The mixture was then treated with saturated aqueous
EXTRACTION
Type
EXTRACTION
Details
NH4Cl (50 mL) and the products extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
The combined organic layer was then washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by SPE (silica, 20 g cartridge)
WASH
Type
WASH
Details
eluting with cyclohexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(COCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 612 mg
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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